molecular formula C12H24N2O3 B13203126 Tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate

Tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate

Cat. No.: B13203126
M. Wt: 244.33 g/mol
InChI Key: IOBGEZOCKOPZMP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxyamino group is replaced by other nucleophiles such as halides or thiols[][3].

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Employed in the development of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target molecule. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate is unique due to its ethoxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-5-16-13-10-6-8-14(9-7-10)11(15)17-12(2,3)4/h10,13H,5-9H2,1-4H3

InChI Key

IOBGEZOCKOPZMP-UHFFFAOYSA-N

Canonical SMILES

CCONC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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